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Compound of Interest

Compound Name: C.I. Acid orange 33

Cat. No.: B3029409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of C.I. Acid
Orange 33 (C.I. 10385), a dinitrodiphenylamine-derived dye. The document synthesizes

findings from key studies on its carcinogenicity, genotoxicity, and acute and sub-chronic toxicity.

All quantitative data from these studies are presented in structured tables for comparative

analysis. Detailed experimental protocols for the principal toxicological assays are provided to

facilitate study replication and critical evaluation. Furthermore, this guide includes mandatory

visualizations of the toxicological mechanism and experimental workflows, rendered using the

DOT language for clarity and precision. The primary audience for this guide includes

researchers, scientists, and professionals involved in drug development and chemical safety

assessment.

Chemical and Physical Properties
Chemical Name: 5-[(2,4-Dinitrophenyl)amino]-2-(phenylamino)benzenesulfonic acid,

monosodium salt[1]

Synonyms: C.I. Acid Orange 3, Acid Orange 33, C.I. 10385[1]

CAS Number: 6373-74-6
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Molecular Formula: C₁₈H₁₃N₄NaO₇S[2]

Molecular Weight: 452.4 g/mol [2]

Appearance: Dark orange-brown microcrystals[2][3]

Toxicological Data
The toxicological evaluation of C.I. Acid Orange 33 has focused on its potential

carcinogenicity, genotoxicity, and systemic toxicity following oral exposure.

Acute and Sub-Chronic Oral Toxicity
Short-term and sub-chronic toxicity studies were conducted by the National Toxicology

Program (NTP) to determine dose ranges for long-term carcinogenicity bioassays.[1]

Experimental Protocol: 14-Day and 13-Week Gavage Studies

Test Species: Fischer 344/N rats and B6C3F1 mice.[1]

Administration: Gavage in corn oil.[1]

14-Day Study Doses:

Rats: 0, 94, 187, 375, 750, or 1500 mg/kg body weight.[1]

Mice: 0, 62, 125, 250, 500, or 1000 mg/kg body weight.[1]

13-Week Study Doses:

Rats: 0, 94, 187, 375, 750, or 1500 mg/kg body weight.

Mice: 0, 31, 2,000 mg/kg body weight.

Observations: Animals were observed for signs of toxicity, and body weights were recorded.

At the end of the study, a necropsy was performed.[1]

Data Summary:
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Table 1: Summary of 14-Day and 13-Week Oral Toxicity Studies of C.I. Acid Orange 33

Study
Duration

Species Sex
Dose
Levels
(mg/kg)

Key
Findings

Reference

14-Day Rat (F344/N) M, F

0, 94, 187,

375, 750,

1500

No

compound-

related

deaths or

adverse

effects

observed.

[1]

14-Day
Mouse

(B6C3F1)
M, F

0, 62, 125,

250, 500,

1000

No

compound-

related

deaths or

adverse

effects

observed.

[1]

13-Week Rat (F344/N) M, F

0, 94, 187,

375, 750,

1500

Kidney

lesions

(degeneration

and necrosis

of proximal

convoluted

tubules). 5/10

high-dose

females died.

[1]

13-Week
Mouse

(B6C3F1)
M, F 0, 31, 2000

Kidney

lesions. Body

weights of

high-dose

group were

11-12% lower

than controls.

[1]
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Carcinogenicity
Long-term carcinogenicity studies were conducted in rats and mice via gavage.

Experimental Protocol: 2-Year Carcinogenesis Bioassay

Test Species: Fischer 344/N rats and B6C3F1 mice (50 animals per sex per group).

Administration: Gavage in corn oil, 5 days per week for 103 weeks.

Dose Levels:

Male Rats: 0, 375, or 750 mg/kg.

Female Rats: 0, 375, or 750 mg/kg.

Male Mice: 0, 125, or 250 mg/kg.

Female Mice: 0, 250, or 500 mg/kg.

Observations: Survival, body weight, and the incidence of neoplastic and non-neoplastic

lesions were recorded.

Data Summary:

Table 2: Survival and Body Weight in 2-Year Gavage Study of C.I. Acid Orange 33
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Species Sex
Dose
(mg/kg)

Mean Body
Weight
Change

Survival
Rate

Reference

Rat Male 375
Comparable

to control
Not specified

Rat Male 750

>10% lower

than control

after week 52

Marked

reduction
[1]

Rat Female 375
Comparable

to control
Not specified

Rat Female 750

>10% lower

than control

after week 70

Reduced [1]

Mouse Male 125, 250 Not specified Not specified

Mouse Female 250, 500 Not specified Not specified

Table 3: Incidence of Renal Tumors in Female F344/N Rats in a 2-Year Gavage Study of C.I.
Acid Orange 33

Dose Group (mg/kg)
Incidence of Transitional
Cell Carcinoma of the
Kidney

Reference

0 (Control) 0/50 [1][4]

375 (Low Dose) 0/50 [4]

750 (High Dose) 6/50 [1][4]

Conclusion: There was clear evidence of carcinogenic activity in female F344/N rats, as shown

by an increased incidence of transitional cell carcinomas of the kidney at the high dose.[1]

There was no evidence of carcinogenic activity in male rats or in male and female mice.[1] The

International Agency for Research on Cancer (IARC) has classified C.I. Acid Orange 3 as not

classifiable as to its carcinogenicity to humans (Group 3).[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24532466/
https://pubmed.ncbi.nlm.nih.gov/24532466/
https://www.benchchem.com/product/b3029409?utm_src=pdf-body
https://www.benchchem.com/product/b3029409?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24532466/
https://www.researchgate.net/figure/Nitroaromatics-as-cell-signaling-molecules_fig1_283070779
https://www.researchgate.net/figure/Nitroaromatics-as-cell-signaling-molecules_fig1_283070779
https://pubmed.ncbi.nlm.nih.gov/24532466/
https://www.researchgate.net/figure/Nitroaromatics-as-cell-signaling-molecules_fig1_283070779
https://pubmed.ncbi.nlm.nih.gov/24532466/
https://pubmed.ncbi.nlm.nih.gov/24532466/
https://www.ecetoc.org/wp-content/uploads/2021/10/DOC-0461.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genotoxicity
C.I. Acid Orange 33 has been evaluated for its mutagenic potential in bacterial reverse

mutation assays.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Test System:Salmonella typhimurium strains TA97, TA98, TA100, and TA1535.[5]

Metabolic Activation: The assay was conducted with and without an exogenous metabolic

activation system (S9 mix).[5]

Procedure: The tester strains were exposed to various concentrations of C.I. Acid Orange
33 on histidine-deficient media. The number of revertant colonies (colonies that have

regained the ability to synthesize histidine) was counted.[6] An increase in the number of

revertant colonies compared to the control indicates a mutagenic effect.[6]

Data Summary:

Table 4: Summary of Ames Test Results for C.I. Acid Orange 33

Strain
Metabolic
Activation

Result Reference

TA97 With and Without Positive [5]

TA98 With and Without Positive [5]

TA100 With and Without Positive [5]

TA1535 With and Without Negative [5]

Conclusion: C.I. Acid Orange 33 was found to be mutagenic in S. typhimurium strains TA97,

TA98, and TA100, both with and without metabolic activation.[5]

Experimental Protocol: In Vitro Micronucleus Assay

While specific results for C.I. Acid Orange 33 are not detailed in the provided search results, a

general protocol for this assay is as follows:
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Test System: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human

lymphocytes.

Procedure: Cells are exposed to the test substance with and without metabolic activation.

After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in

binucleated cells.[7] The cells are then harvested, fixed, and stained. The frequency of

micronuclei (small, extranuclear bodies containing chromosomal fragments or whole

chromosomes) in binucleated cells is scored.[7] An increase in the frequency of

micronucleated cells indicates clastogenic or aneugenic potential.[7]

Skin Sensitization
No specific skin sensitization data for C.I. Acid Orange 33 was found in the provided search

results. A general protocol for the murine Local Lymph Node Assay (LLNA), a common method

for assessing skin sensitization potential, is described below.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

Test Species: Mice (e.g., CBA/J strain).

Procedure: The test substance is applied to the dorsal surface of the mouse's ears for three

consecutive days.[8] During this time, sensitizing substances induce the proliferation of

lymphocytes in the draining auricular lymph nodes.[9] On day 5, mice are injected with a

radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative.[8] The

proliferation of lymphocytes is measured by the incorporation of the label into the DNA of

lymph node cells.[9]

Endpoint: The Stimulation Index (SI) is calculated as the ratio of lymphocyte proliferation in

treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered

a positive response, indicating sensitizing potential.[9] The EC3 value, the estimated

concentration required to produce an SI of 3, can be calculated to determine the potency of

the sensitizer.[10]

Mechanisms of Toxicity and Signaling Pathways
The toxicity of C.I. Acid Orange 33, a nitroaromatic compound, is likely linked to the metabolic

reduction of its nitro groups. This bioreduction process is a key mechanism of toxicity for many
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nitroaromatic compounds.[11][12][13]

Proposed Toxicological Pathway:

The enzymatic reduction of the nitro groups on the dinitrophenyl moiety can occur via one- or

two-electron transfer pathways, catalyzed by nitroreductases.[11] This process generates

reactive intermediates, including nitroso and hydroxylamine derivatives. These intermediates

are highly reactive and can covalently bind to cellular macromolecules, including DNA, leading

to DNA adducts and mutations.

Furthermore, the one-electron reduction of the nitro group can lead to the formation of a nitro

anion radical.[11] In the presence of oxygen, this radical can be re-oxidized to the parent nitro

compound, with the concomitant production of a superoxide anion radical. This futile cycling

can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress, which

can damage cellular components such as lipids, proteins, and DNA.

Cellular Environment

C.I. Acid Orange 33

Nitroreductases

One-electron
reduction

Nitroso Intermediate
Two-electron

reduction

Nitro Anion Radical Oxygen

Hydroxylamine
Intermediate DNA DNA Adducts Mutations

Superoxide Anion (O2-) Reactive Oxygen
Species (ROS) Oxidative Stress

Cellular Damage
(Lipid Peroxidation,
Protein Oxidation)

Click to download full resolution via product page

Proposed toxicological pathway of C.I. Acid Orange 33.

Experimental Workflows
The following diagrams illustrate the general workflows for the key toxicological assays

discussed in this guide.
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Ames Test Workflow

Start

Prepare S. typhimurium
his- auxotroph strains

Prepare C.I. Acid Orange 33
 and control solutions

Mix bacteria, test substance,
and S9 mix (or buffer)

Pour mixture onto
histidine-deficient agar plates

Incubate plates
at 37°C for 48 hours

Count revertant colonies

Compare revertant counts
to control

End

Click to download full resolution via product page

General workflow for the Ames Test.
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In Vitro Micronucleus Assay Workflow

Start

Culture mammalian cells
(e.g., CHO)

Expose cells to test substance
(+/- S9 mix)

Add Cytochalasin B to
block cytokinesis

Incubate to allow for
nuclear division

Harvest and fix cells

Stain cells with a
DNA-specific dye

Score micronuclei in
binucleated cells

Analyze frequency of
micronucleated cells

End

Click to download full resolution via product page

General workflow for the In Vitro Micronucleus Assay.
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Conclusion
C.I. Acid Orange 33 has demonstrated clear evidence of carcinogenicity in female rats,

specifically targeting the kidney. Its genotoxic potential is evident from positive results in the

Ames test, indicating its ability to induce mutations in bacterial systems. The likely mechanism

of its toxicity involves the metabolic reduction of its nitro groups, leading to the formation of

reactive intermediates that can damage DNA and induce oxidative stress. Further studies,

including in vitro micronucleus assays and skin sensitization tests with detailed quantitative

data, would provide a more complete toxicological profile of this compound. This information is

critical for conducting comprehensive risk assessments and for making informed decisions in

the context of drug development and chemical safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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